

BI 1265162 Clinical Trial Termination: A Technical Overview

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Compound of Interest

Compound Name: BI 1265162

Cat. No.: B12386402

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the termination of the **BI 1265162** clinical trial. The content is tailored for an audience with a background in biomedical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **BI 1265162** Phase II clinical trial (BALANCE-CF™ 1)?

A1: The Phase II clinical trial for **BI 1265162**, known as BALANCE-CF™ 1, was terminated due to futility.[1][2][3] An interim analysis of the study data revealed that the drug did not demonstrate a potential for clinically meaningful benefit in patients with cystic fibrosis (CF).[1][3] Specifically, the trial met a pre-defined stopping rule based on the lack of significant improvement in primary endpoints.[1][3]

Q2: What specific endpoints were assessed, and what were the results that led to the trial's termination?

A2: The primary endpoints of the BALANCE-CF™ 1 trial were the percentage predicted forced expiratory volume in 1 second (ppFEV₁) and the lung clearance index (LCI).[1][3] At the interim futility analysis, the group receiving 200 µg of **BI 1265162** twice daily showed a numerical change in ppFEV₁ of -0.8% and a +2.1 unit change in LCI compared to the placebo group.[1][2]

[3] These results did not support a relevant clinical effect, leading to the decision to halt the trial.[1] Even with the inclusion of patients who had been recruited while the interim analysis was ongoing, the final results for the 200 µg twice-daily dose showed only a +1.5% difference in ppFEV₁ versus placebo, which was not considered to be a supportive of a relevant clinical effect.[1][2][3]

Q3: Were there any safety concerns that contributed to the termination of the trial?

A3: No, the termination was not due to safety concerns. **BI 1265162** was found to be safe and well-tolerated in doses up to 200 µg twice daily.[3] Phase I trials in healthy volunteers also demonstrated that single and multiple doses of **BI 1265162** were well tolerated.[4][5] While some adverse events were reported in the Phase I and II trials, they were generally balanced between the treatment and placebo groups, and most were of mild to moderate intensity.[4][5]

Q4: What is the mechanism of action of **BI 1265162**?

A4: **BI 1265162** is an inhibitor of the epithelial sodium channel (ENaC).[1][2][4][6] In cystic fibrosis, the dysfunction of the CFTR protein leads to hyperactivation of ENaC, causing increased sodium and water absorption from the airway surface. This results in dehydrated mucus and impaired mucociliary clearance.[7] By inhibiting ENaC, **BI 1265162** was intended to restore airway surface liquid hydration and improve mucociliary clearance in a manner that is independent of the patient's specific CFTR mutation.[1][2][4]

Quantitative Data Summary

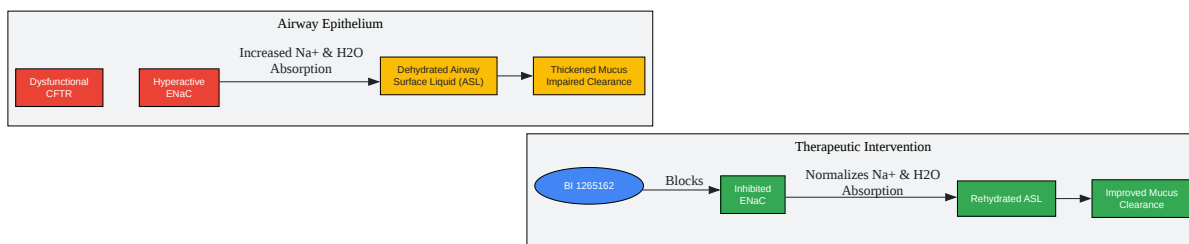
The following table summarizes the key efficacy results from the interim and final analyses of the BALANCE-CF™ 1 trial that led to its termination.

Parameter	BI 1265162 (200 µg twice daily)	Placebo	Difference (95% CI)
Interim Analysis			
Change in ppFEV ₁	-0.8%	-0.8% (-6.6 to 4.9)[1] [3]	
Change in LCI (units)	+2.1	+2.1 (-2.4 to 6.5)[1][3]	
Final Analysis			
Change in ppFEV ₁	+0.5%	-1.0%	+1.5% (-3.5 to 6.5)[2]

Signaling Pathway and Experimental Workflow

Epithelial Sodium Channel (ENaC) Inhibition in Cystic Fibrosis

The diagram below illustrates the intended mechanism of action of **BI 1265162** in the airway epithelium of individuals with cystic fibrosis.



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Caption: Intended mechanism of **BI 1265162** in cystic fibrosis airways.

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